molecular formula C14H14OS B177149 Dibenzyl sulfoxide CAS No. 621-08-9

Dibenzyl sulfoxide

Cat. No.: B177149
CAS No.: 621-08-9
M. Wt: 230.33 g/mol
InChI Key: HTMQZWFSTJVJEQ-UHFFFAOYSA-N
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Description

Dibenzyl sulfoxide, also known as this compound, is an organic compound with the chemical formula C14H14OS. It is a colorless to pale yellow liquid with a characteristic odor. This compound is part of the sulfoxide family, which is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Dibenzyl sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

Target of Action

Dibenzyl sulfoxide, also known as Benzyl sulfoxide or Dibenzylsulphoxide, is primarily used as a corrosion inhibitor . It targets metallic surfaces, particularly steel, to prevent undesired dissolution of base metals during descaling .

Mode of Action

This compound interacts with its targets by forming a protective layer on the metal surface. This layer reduces metal dissolution, controls hydrogen diffusion inside the steel, and mitigates the pitting attack of acid on the metal surface .

Biochemical Pathways

The desulfurization of dibenzyl sulfide, a related compound, has been studied in Gordonia sp. IITR100 . The pathway proceeds via the formation of metabolites such as this compound, dibenzyl sulfone, and benzoic acid . This suggests that this compound might be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that the compound can be synthesized through the oxidative coupling of thiols , suggesting that it might undergo similar metabolic transformations in biological systems.

Result of Action

The primary result of this compound’s action is the prevention of corrosion on metallic surfaces . In the context of biodesulfurization, the compound’s action results in the formation of metabolites such as this compound, dibenzyl sulfone, and benzoic acid .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, in the context of corrosion inhibition, the compound’s effectiveness can vary depending on the aggressiveness of the environment . In biodesulfurization processes, the compound’s action can be influenced by factors such as the presence of other sulfur compounds and the specific microorganisms involved .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl sulfoxide can be synthesized through several methods. One common synthetic route involves the oxidation of dibenzyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields dibenzylsulphoxide as the primary product .

Industrial Production Methods

In industrial settings, dibenzylsulphoxide is produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to dibenzyl sulfone using strong oxidizing agents.

    Reduction: It can be reduced back to dibenzyl sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Dibenzyl sulfone.

    Reduction: Dibenzyl sulfide.

    Substitution: Products depend on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar chemical properties but different applications.

    Dibenzyl sulfone: The oxidized form of dibenzylsulphoxide with distinct chemical and physical properties.

    Dibenzyl sulfide: The reduced form of dibenzylsulphoxide, used in different chemical reactions .

Uniqueness

Dibenzyl sulfoxide is unique due to its specific chemical structure and reactivity.

Properties

IUPAC Name

benzylsulfinylmethylbenzene
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InChI

InChI=1S/C14H14OS/c15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2
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InChI Key

HTMQZWFSTJVJEQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CS(=O)CC2=CC=CC=C2
Source PubChem
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Molecular Formula

C14H14OS
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DSSTOX Substance ID

DTXSID8022088
Record name Benzyl sulfoxide
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Molecular Weight

230.33 g/mol
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Physical Description

Light yellow hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Benzene, 1,1'-(sulfinylbis(methylene))bis-
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Vapor Pressure

0.00000653 [mmHg]
Record name Benzene, 1,1'-(sulfinylbis(methylene))bis-
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CAS No.

621-08-9
Record name Dibenzyl sulfoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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